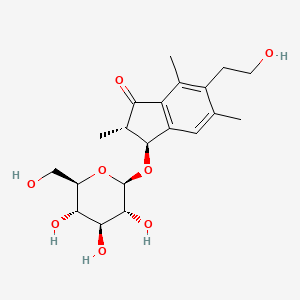
Wallichoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wallichoside is a sesquiterpene glycoside compound isolated from the plant Pteris wallichiana . It is known for its unique chemical structure and potential biological activities. The compound has garnered interest due to its presence in traditional medicinal plants and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Wallichoside can be isolated from Pteris wallichiana through a series of chromatographic techniques. The process involves the extraction of the plant material using solvents such as methanol or ethanol, followed by fractionation using silica gel column chromatography and medium-pressure liquid chromatography .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for industrial production in the future.
Análisis De Reacciones Químicas
Types of Reactions: Wallichoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can break down this compound into its constituent sugar and aglycone parts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound, leading to the formation of different oxidation products.
Glycosylation: Enzymatic or chemical glycosylation can modify the glycoside moiety of this compound, potentially altering its biological activity.
Major Products Formed: The major products formed from these reactions include various oxidized derivatives and hydrolyzed fragments of this compound.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying sesquiterpene glycosides and their chemical properties.
Industry: While industrial applications are limited, this compound’s unique chemical structure makes it a subject of interest for developing new pharmaceuticals and bioactive compounds.
Mecanismo De Acción
The mechanism of action of Wallichoside involves its interaction with cellular targets, leading to various biological effects. It is believed to exert its cytotoxic effects by inducing apoptosis in cancer cells through the activation of specific molecular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with key proteins involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Wallichoside is unique among sesquiterpene glycosides due to its specific structure and biological activities. Similar compounds include:
- Pterosin L 3-O-β-D-glucopyrannoside
- β-Sitosterol β-D-glucopyranoside
- Apigenin 7-O-β-D-glucopyranoside
- Luteolin 7-O-β-D-glucopyranoside
- Pterosin C 3-O-β-D-glucopyrannoside
- Pteroside C
- 4,5-Dicaffeoylquinic acid
- Pteroside A
These compounds share structural similarities with this compound but differ in their specific biological activities and chemical properties .
Propiedades
Fórmula molecular |
C20H28O8 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(2S,3S)-6-(2-hydroxyethyl)-2,5,7-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H28O8/c1-8-6-12-14(9(2)11(8)4-5-21)15(23)10(3)19(12)28-20-18(26)17(25)16(24)13(7-22)27-20/h6,10,13,16-22,24-26H,4-5,7H2,1-3H3/t10-,13-,16-,17+,18-,19+,20+/m1/s1 |
Clave InChI |
GTPYMQNYDRMGEN-ZBVSVKGWSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C2=C(C1=O)C(=C(C(=C2)C)CCO)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


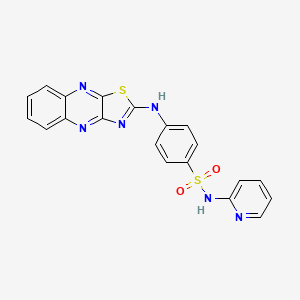

![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
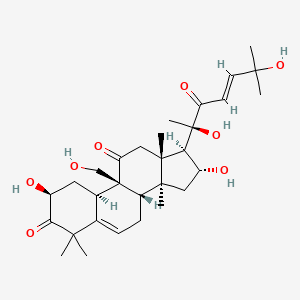

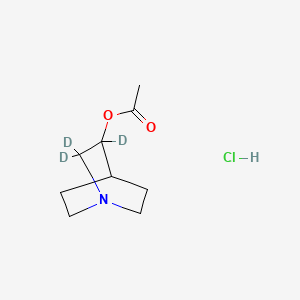

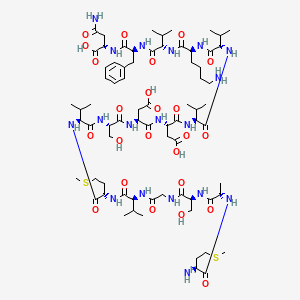
![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)
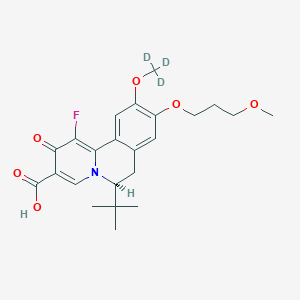
![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)
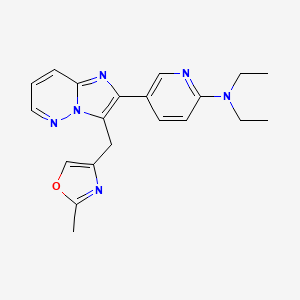
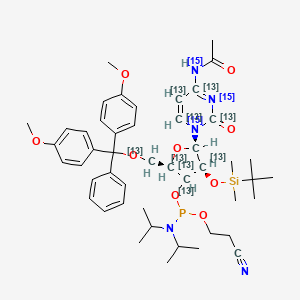
![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
